molecular formula C11H10FNO3 B2632900 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid CAS No. 2138138-08-4

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2632900
CAS No.: 2138138-08-4
M. Wt: 223.203
InChI Key: OXQVQTBXGGVADS-UHFFFAOYSA-N
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Description

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the fourth position, a hydroxyethyl group at the fifth position, and a carboxylic acid group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoroindole.

    Hydroxyethylation: The 4-fluoroindole undergoes a Friedel-Crafts alkylation reaction with ethylene oxide in the presence of a Lewis acid catalyst to introduce the hydroxyethyl group at the fifth position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-Fluoro-5-(1-carboxyethyl)-1H-indole-2-carboxylic acid.

    Reduction: 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-methanol.

    Substitution: 4-Amino-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.

Scientific Research Applications

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    4-Fluoroindole-2-carboxylic acid: Lacks the hydroxyethyl group.

    5-(1-Hydroxyethyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom.

    4-Fluoro-1H-indole-2-carboxylic acid: Lacks the hydroxyethyl group at the fifth position.

Uniqueness: 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-5(14)6-2-3-8-7(10(6)12)4-9(13-8)11(15)16/h2-5,13-14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVQTBXGGVADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C2=C(C=C1)NC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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